Hydrogen orthosilicate

Description

Structure

3D Structure

Properties

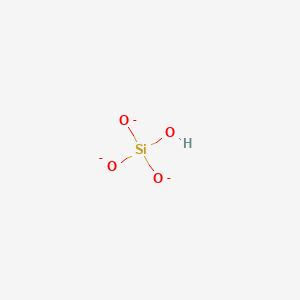

Molecular Formula |

HO4Si-3 |

|---|---|

Molecular Weight |

93.09 g/mol |

IUPAC Name |

hydroxy(trioxido)silane |

InChI |

InChI=1S/HO4Si/c1-5(2,3)4/h1H/q-3 |

InChI Key |

YXFLGHKCCDDCPJ-UHFFFAOYSA-N |

Canonical SMILES |

O[Si]([O-])([O-])[O-] |

Origin of Product |

United States |

Synthesis and Isolation Methodologies of Hydrogen Orthosilicate

Conventional Hydrolytic Routes from Silicon Precursors

Traditional methods for generating hydrogen orthosilicate (B98303) rely on the hydrolysis of silicon-containing precursors in aqueous environments. These routes are well-established but often lead to the formation of polymeric species due to the inherent instability of the monomer.

The hydrolysis of tetraethyl orthosilicate (TEOS) and other alkoxysilanes is a widely employed method for producing hydrogen orthosilicate. oecd.orgatamanchemicals.comniscpr.res.in This reaction, a cornerstone of the sol-gel process, involves the cleavage of the Si-O-R bonds by water, yielding silanol (B1196071) groups (Si-OH) and the corresponding alcohol as a byproduct. atamanchemicals.comresearchgate.net The complete hydrolysis of TEOS results in the formation of orthosilicic acid and ethanol. oecd.orgatamanchemicals.com

The reaction can be catalyzed by either acids or bases. atamanchemicals.com Acid catalysis, for instance with hydrochloric acid, facilitates the formation of Si(OH)₄. bucea.edu.cn However, the silanol groups are highly reactive and tend to undergo condensation reactions, forming siloxane bridges (Si-O-Si) and eliminating water. bucea.edu.cnfarabi.university This process leads to the formation of dimers, oligomers, and eventually a cross-linked network of silica (B1680970) gel, making the isolation of monomeric this compound challenging. oecd.orgfarabi.university The rate and extent of hydrolysis and condensation can be controlled by adjusting parameters such as pH, water-to-alkoxide ratio, and the type of solvent and catalyst used. niscpr.res.inmdpi.com

Table 1: Key Aspects of TEOS Hydrolysis for this compound Synthesis

| Parameter | Description | Reference(s) |

|---|---|---|

| Precursor | Tetraethyl Orthosilicate (TEOS) | oecd.orgatamanchemicals.com |

| Reaction | Hydrolysis | atamanchemicals.comniscpr.res.in |

| Products | This compound (Orthosilicic Acid), Ethanol | oecd.orgatamanchemicals.com |

| Catalysts | Acids or Bases | atamanchemicals.com |

| Challenge | Rapid polymerization/condensation into silica gel | oecd.orgfarabi.university |

Another prevalent method for generating this compound is the acidification of aqueous solutions of alkali metal silicates, such as sodium silicate (B1173343) (Na₂SiO₃) or potassium silicate. farabi.universitygloballcadataaccess.orghimedialabs.comatamanchemicals.com When a mineral acid like sulfuric acid or hydrochloric acid is added to a sodium silicate solution, the silicate ions are protonated, leading to the formation of silicic acid. farabi.universitygloballcadataaccess.orgsemanticscholar.org

This process is a common industrial method for producing silica. semanticscholar.org The reaction is typically carried out by adding the silicate solution to the acid under controlled pH conditions, often between 2 and 3, to favor the formation of monomeric silicic acid. globallcadataaccess.orgrsc.org However, similar to the hydrolysis of TEOS, the resulting silicic acid is unstable in solution and readily undergoes polycondensation to form silica gel, especially at concentrations above its solubility limit of about 100 ppm. farabi.universitynih.gov The properties of the resulting silica can be influenced by factors such as the concentration of reactants, temperature, and the final pH of the solution. semanticscholar.org Cation-exchange resins can also be used to remove the alkali metal ions and produce a solution of silicic acid free from inorganic salts. rsc.orggoogle.com

Table 2: Summary of this compound Synthesis via Acidification of Alkali Metal Silicates

| Feature | Details | Reference(s) |

|---|---|---|

| Starting Material | Aqueous solution of alkali metal silicate (e.g., sodium silicate) | farabi.universitygloballcadataaccess.orghimedialabs.com |

| Reagent | Mineral acid (e.g., H₂SO₄, HCl) | farabi.universitygloballcadataaccess.orgsemanticscholar.org |

| Primary Product | This compound (Silicic Acid) | farabi.universitysemanticscholar.org |

| Key Challenge | Uncontrolled polymerization to silica gel | farabi.universitynih.gov |

| Control Method | pH adjustment, use of cation-exchange resins | globallcadataaccess.orgrsc.orggoogle.com |

Challenges in the Isolation and Stabilization of Monomeric this compound

The primary obstacle in working with this compound is its profound instability in most conditions, particularly in aqueous solutions. rsc.orgnih.gov Monomeric Si(OH)₄ exists in very dilute aqueous solutions or at a low pH (around 2-3). rsc.orgresearchgate.netgoogle.com Above a concentration of approximately 2 mM, it undergoes spontaneous polycondensation, a process where molecules join together, releasing water, to form dimers, oligomers, and ultimately amorphous silica gel. farabi.universitynih.govgoogle.com

This propensity to polymerize makes the isolation of pure, stable, monomeric this compound exceedingly difficult. nih.gov The condensation reactions are reversible, but the equilibrium strongly favors the formation of polymeric silica. rsc.org The rate of this polymerization is fastest around neutral pH (pH 7). researchgate.net Consequently, any synthesis method that produces orthosilicic acid in an aqueous environment must contend with this rapid and often uncontrollable polymerization, which has historically prevented its isolation as a stable, pure compound. nih.govjaea.go.jp

Non-Aqueous and Controlled Synthesis Approaches for Oligomeric Species

To overcome the challenges of instability and uncontrolled polymerization in aqueous media, researchers have developed non-aqueous and controlled synthesis strategies. nih.govjaea.go.jp These methods aim to produce and stabilize not only the monomer but also specific small oligomeric species of silicic acid, which can serve as valuable building blocks for advanced materials. jaea.go.jp

A significant breakthrough in the synthesis of isolable this compound was the development of a non-aqueous method involving the palladium-catalyzed hydrogenolysis of tetrabenzoxysilicon, Si(OCH₂Ph)₄. wikipedia.org In this process, the benzyloxy groups are cleaved by hydrogen gas in the presence of a palladium catalyst, yielding orthosilicic acid and toluene (B28343) as the byproduct. wikipedia.org This reaction is carried out in an organic solvent, such as dimethylacetamide, which helps to prevent the immediate polymerization of the product. wikipedia.org This technique has allowed for the production and subsequent crystallization of orthosilicic acid, a feat long considered unachievable. wikipedia.org

A key strategy for preventing the polymerization of this compound and its oligomers is to stabilize them through hydrogen bonding. nih.govjaea.go.jp It has been demonstrated that certain anions can effectively interact with the silanol (Si-OH) groups of orthosilicic acid, hindering their condensation.

Crystals of orthosilicic acid have been successfully isolated by co-crystallizing it with tetrabutylammonium (B224687) chloride. nih.govwikipedia.org X-ray crystallography has revealed that the chloride anions form hydrogen bonds with the hydroxyl groups of the Si(OH)₄ molecule, effectively shielding them and preventing the formation of Si-O-Si linkages. wikipedia.org

Similarly, theoretical modeling has shown that the methanesulfonate (B1217627) anion (CH₃SO₃⁻) can stabilize orthosilicic acid by forming two hydrogen bonds with the molecule. pnu.edu.ua This interaction is predicted to reduce the likelihood of dimerization. pnu.edu.ua The stabilization is achieved through the formation of an eight-membered ring involving the sulfur, oxygen, and hydrogen atoms of the interacting species. pnu.edu.ua These findings open up possibilities for using various hydrogen-bond-accepting anions to control the structure and reactivity of silicic acids.

Reaction Mechanisms and Kinetics of Hydrogen Orthosilicate Transformation

Polycondensation and Oligomerization Dynamics

The fundamental reaction in the polymerization of hydrogen orthosilicate (B98303) is the formation of a siloxane bond between two silicon centers with the elimination of a water molecule. wikipedia.org This condensation reaction can proceed through several proposed mechanisms, with the Anionic-Attack Mechanism (AAM) and the "Molecular Attack" Mechanism (MAM) being prominent theories. mdpi.comresearchgate.net

The distinction between the Anionic-Attack Mechanism (AAM) and the "Molecular Attack" Mechanism (MAM) lies in the nature of the attacking species. mdpi.comnih.gov

Anionic-Attack Mechanism (AAM): In this mechanism, a deprotonated hydrogen orthosilicate molecule (a silicate (B1173343) anion, Si(OH)₃O⁻) acts as the nucleophile, attacking a neutral this compound molecule. nih.govresearchgate.net This pathway is favored in basic conditions where the concentration of silicate anions is higher. nih.gov The reaction proceeds through a four-coordinated silicon transition state. nih.gov The formation of the Si-O-Si bond is followed by the removal of a water molecule. researchgate.net Quantum chemical studies suggest that the anionic pathway is kinetically preferred over the neutral route. researchgate.net

"Molecular Attack" Mechanism (MAM): In the MAM, a neutral this compound molecule acts as the nucleophile. mdpi.comresearchgate.net This mechanism involves a five-coordinated silicon species as a transition state. researchgate.netnih.gov The reaction is thought to proceed via a lateral attack, where a proton is simultaneously transferred from the attacking molecule. researchgate.net While plausible, some studies indicate that the energy barrier for the MAM is higher than for the AAM. researchgate.net

The presence of certain species, like amines, can alter the reaction mechanism. For example, ethylamine (B1201723) can stabilize five-coordinated silicon intermediates, effectively lowering the activation energy for condensation compared to a neutral solution. nih.govacs.org

Five-coordinated silicon species are considered key intermediates in the condensation reactions of this compound, particularly in the "Molecular Attack" Mechanism. researchgate.netacs.orgmdpi.com These intermediates are transient species where the silicon atom is bonded to five oxygen atoms. researchgate.net While energetically less favorable than the ground state four-coordinated silicon, their formation is a crucial step in the pathway to forming a new siloxane bond. acs.org The stabilization of these pentacoordinated intermediates can significantly influence the reaction rate. nih.govacs.org For instance, the presence of ethylamine cations has been shown to effectively stabilize these intermediates, thereby reducing the energy barrier for condensation. researchgate.netacs.org The subsequent step involves the release of a water molecule to return to a more stable four-coordinated state within the newly formed disiloxane. researchgate.net The existence and reactivity of five-coordinate silicon compounds have been demonstrated to be important in the synthesis of silicates. nih.gov

The kinetics of this compound polycondensation are complex and depend on a multitude of factors including temperature, pH, ionic strength, and initial monomer concentration. stanford.edunih.gov The reaction often exhibits an induction period, a time during which little to no polymerization is observed, followed by a period of more rapid reaction. nih.govresearchgate.net The length of this induction period is influenced by temperature and the degree of supersaturation. researchgate.net

| Parameter | Condition | Observed Value/Trend | Source |

|---|---|---|---|

| Reaction Order | pH 7-10 | Third order with respect to molecular silica (B1680970) | acs.org |

| Reaction Order | Post-induction period | Approximate fourth order | researchgate.netresearchgate.net |

| Activation Energy | pH 6.0 | 9.8 kcal/mol | core.ac.uk |

| Induction Period | Increasing temperature | Increases | researchgate.net |

| Induction Period | Increasing supersaturation | Decreases | researchgate.net |

The pathway and rate of this compound polymerization are highly sensitive to the chemical environment. Key parameters that exert significant control over the process include the hydrogen ion concentration (pH) and the ionic strength of the solution.

The pH of the solution is a critical factor governing the rate of polymerization. acs.orgresearchgate.net The rate of polymerization is generally at its minimum around pH 2-3. researchgate.net As the pH increases, the rate of polymerization increases, reaching a maximum in the neutral to slightly alkaline range (around pH 7-8.6). nih.govacs.orgcore.ac.uk This is because the concentration of the deprotonated and more nucleophilic silicate anion, Si(OH)₃O⁻, increases with pH, facilitating the anionic-attack mechanism. nih.govresearchgate.net At very high pH values (above 9), the rate of polymerization can decrease again due to the increased solubility of silica and electrostatic repulsion between the negatively charged silicate species. rsc.org

Ionic strength also plays a significant role in the polymerization of this compound. researchgate.netacs.org Generally, increasing the ionic strength of the solution accelerates the polymerization process. researchgate.net This effect is attributed to the compression of the electrical double layer around the silica particles, which reduces the electrostatic repulsion between them and allows for more frequent and effective collisions leading to aggregation. acs.orgresearchgate.net However, the effect of ionic strength can be complex and depends on the pH. acs.orgresearchgate.net For example, at a low pH where the surface is positively charged, an increase in ionic strength can lead to a decrease in silicate adsorption on a surface, while at a high pH with a negative surface charge, the opposite trend is observed. acs.org Furthermore, high ionic strength can sometimes diminish the effectiveness of certain polymeric inhibitors of silica scaling. nih.gov

| Parameter | Condition/Range | Effect on Polymerization Rate | Source |

|---|---|---|---|

| pH | ~2-3 | Minimum | researchgate.net |

| ~7-8.6 | Maximum | nih.govacs.orgcore.ac.uk | |

| >9 | Decreases | rsc.org | |

| Ionic Strength | General Trend | Increases with increasing ionic strength | researchgate.net |

| High ionic strength with inhibitors | Can decrease inhibitor effectiveness | nih.gov |

Influence of Environmental Parameters on Polymerization Pathways

Dissociation and Speciation of this compound in Aqueous Solutions

This compound, Si(OH)₄, is a weak acid in aqueous solutions. wikipedia.orgroyalsocietypublishing.org It can undergo deprotonation, losing one or more protons from its hydroxyl groups to form silicate anions. The extent of this dissociation is dependent on the pH of the solution.

The acid-base equilibria can be represented by the following reactions:

Si(OH)₄ + H₂O ⇌ H₃SiO₄⁻ + H₃O⁺ H₃SiO₄⁻ + H₂O ⇌ H₂SiO₄²⁻ + H₃O⁺

The first dissociation constant (pKa₁) for orthosilicic acid is approximately 9.8 at 25°C. wikipedia.orgroyalsocietypublishing.orgicm.edu.pl This indicates that at a pH of 9.8, the concentrations of the undissociated acid, Si(OH)₄, and the monosilicate anion, H₃SiO₄⁻, are equal. icm.edu.pl At pH values below 9.8, the neutral Si(OH)₄ molecule is the predominant species. royalsocietypublishing.org Conversely, at pH values above 9.8, the deprotonated H₃SiO₄⁻ anion becomes more significant.

The second dissociation constant (pKa₂) is reported to be around 13.2. wikipedia.org Further dissociation to form HSiO₄³⁻ and SiO₄⁴⁻ occurs at even higher pH values, with pKa values in the range of 11.8-13.5. icm.edu.plgoogle.com This means that very alkaline conditions are required to fully deprotonate the orthosilicic acid molecule. icm.edu.pl

Proton transfer is a key mechanistic step in the condensation reactions of orthosilicic acid. mdpi.comlsbu.ac.uk The deprotonation of a silanol (B1196071) group to form an anionic species is thought to be a crucial step, as this anion can then act as a nucleophile, attacking a neutral silicic acid molecule to form a Si-O-Si bond. nih.govnih.gov Therefore, the acid-base equilibria of orthosilicic acid are intrinsically linked to its polymerization kinetics.

Table 2: Dissociation Constants of this compound

| Dissociation Step | pKa Value | Source(s) |

|---|---|---|

| pKa₁ (Si(OH)₄ ⇌ H₃SiO₄⁻ + H⁺) | 9.8 - 9.84 | wikipedia.orgroyalsocietypublishing.orgicm.edu.pl |

| pKa₂ (H₃SiO₄⁻ ⇌ H₂SiO₄²⁻ + H⁺) | ~13.2 | wikipedia.org |

| Other pKa values | 11.8 - 13.5 | icm.edu.plgoogle.com |

As described by the acid-base equilibria, the formation of orthosilicate anions is a pH-dependent process.

H₃SiO₄⁻ (Monosilicate anion): This is the first deprotonation product of orthosilicic acid. Its formation becomes significant as the pH of the solution approaches and exceeds the first pKa of approximately 9.8. wikipedia.orgroyalsocietypublishing.org At neutral pH (around 7), only a very small fraction of orthosilicic acid exists as the H₃SiO₄⁻ anion (estimated to be about 0.18%). nih.govnih.gov However, even this small concentration of anionic silicate is considered to be highly reactive and plays a crucial role in initiating the condensation process by reacting with neutral Si(OH)₄ molecules. nih.gov

H₂SiO₄²⁻ (Disilicate anion): The formation of this dianion occurs at higher pH values, as governed by the second dissociation constant (pKa₂ ≈ 13.2). wikipedia.org This species becomes more prevalent in strongly alkaline solutions.

The presence and concentration of these silicate anions are critical for the mechanism of silica polymerization, particularly in neutral to basic conditions. The anionic pathway, where a deprotonated silicate species attacks a neutral one, is considered to be kinetically more favorable than a reaction pathway involving only neutral molecules. researchgate.net

Complexation Reactions of this compound with Metal Ions

This compound and its corresponding anions can form complexes with various metal ions in aqueous solutions. This complexation can influence the behavior of both the silicon species and the metal ions in the system.

The formation of these complexes can inhibit the polymerization of silicic acid. researchgate.net This is because the metal ions can interact with the hydroxyl groups of the orthosilicic acid, effectively blocking the sites that would otherwise participate in condensation reactions. Metal ions that have been reported to inhibit polymerization through complexation include aluminum, beryllium, thorium, and iron. researchgate.net

Studies have been conducted to determine the stability constants of complexes formed between orthosilicate and various metal ions. For example, stability constants have been measured for complexes of trivalent metal ions such as Americium(III), Curium(III), and Europium(III) with the orthosilicate anion (o-Si(OH)₃⁻). researchgate.net These studies found that 1:1 complexes are formed, with the stability of these complexes decreasing with increasing ionic strength. researchgate.net

The complexation of orthosilicic acid with Al³⁺ has also been investigated, with studies showing the formation of a protonated species, [AlH(H₂SiO₄)]²⁺. depositolegale.it Similarly, the complexation of Co²⁺ with orthosilicic acid to form CoOSi(OH)₃⁺ has been studied, and it was observed that the stability of this complex also decreases with an increase in ionic strength. researchgate.net

The interaction between metal ions and silica surfaces, which can be considered a form of complexation, is also an important phenomenon. The adsorption of metal ions onto silica surfaces is influenced by factors such as pH and the presence of other complexing ligands. caltech.edu

Table 3: Examples of Metal-Orthosilicate Complexation

| Metal Ion | Complex Species | Stability Constant (logβ₁) | Conditions | Source(s) |

|---|---|---|---|---|

| Am³⁺ | AmOSi(OH)₃²⁺ | 8.02 ± 0.10 | pH 3.60 | researchgate.net |

| Cm³⁺ | CmOSi(OH)₃²⁺ | 7.78 ± 0.08 | pH 3.60 | researchgate.net |

| Eu³⁺ | EuOSi(OH)₃²⁺ | 7.81 ± 0.11 | pH 3.60 | researchgate.net |

| Al³⁺ | [AlH(H₂SiO₄)]²⁺ | Not specified | I = 0.10 and 1.00 mol L⁻¹ in NaCl(aq), T = 298.15 K | depositolegale.it |

| Co²⁺ | CoOSi(OH)₃⁺ | Decreases with increasing ionic strength | Not specified | researchgate.net |

Interaction with Transition Metal Ions (e.g., Ni²⁺)

The interaction between this compound and transition metal ions is fundamental to understanding mineral dissolution, catalyst formation, and the transport of metals in aqueous environments. While extensive kinetic data for direct reactions in solution are sparse, computational studies and research in related fields provide significant insights into these interactions.

Recent research has employed Density Functional Theory (DFT) to probe the pair-wise interactions between aluminosilicate (B74896) oligomers and a variety of metal cations, including Ni²⁺. arxiv.org These calculations determine the binding energies, which indicate the strength of the interaction. A more negative binding energy signifies a stronger, more thermodynamically favorable interaction. arxiv.org The analysis reveals that divalent and trivalent cations, such as Ni²⁺, Co²⁺, and Fe³⁺, exhibit strong interactions with aluminosilicate species. arxiv.org This strong interaction can help stabilize the aluminosilicate network. arxiv.orgnih.gov For example, the addition of cations like Mg²⁺, Cu²⁺, and Co²⁺ has been shown to reduce the leaching of aluminum from certain materials, an observation attributed to their ability to stabilize the negatively charged framework. arxiv.org

In the context of catalysis, nickel is a prominent transition metal known for its high activity. kaust.edu.sa Studies on ethylene (B1197577) oligomerization over Ni²⁺ active sites on zeolite catalysts suggest the Cossee–Arlman mechanism is the most plausible reaction pathway. kaust.edu.sa Although this pertains to a different reaction, it underscores the catalytic potential of Ni²⁺ when associated with silicate frameworks. Research on the reduction of nickel oxide (NiO) also highlights the formation of Ni nuclei on surfaces, which rapidly accelerates the reaction, demonstrating the metal's role in surface-mediated processes. acs.org

The following table presents DFT-calculated binding energies for the interaction between an aluminosilicate trimer and various metal cations, providing a quantitative comparison of interaction strengths. arxiv.org

| Cation | Binding Energy (kJ/mol) |

| Li⁺ | -438.8 |

| Na⁺ | -367.7 |

| K⁺ | -308.7 |

| Mg²⁺ | -1089.4 |

| Ca²⁺ | -921.4 |

| Ni²⁺ | -1279.1 |

| Co²⁺ | -1263.2 |

| Fe²⁺ | -1220.0 |

| Fe³⁺ | -2441.9 |

This table is generated based on data from DFT calculations probing the pair-wise interactions between an aluminosilicate trimer and various metal cations. arxiv.org A more negative value indicates a stronger interaction.

Formation of Hydroxyaluminosilicates (HAS) and Aluminum-Silica Interactions

The reaction between this compound and aluminum is a critical process that controls the bioavailability of aluminum in natural waters and soils. researchgate.netgen200.com This interaction leads to the formation of hydroxyaluminosilicates (HAS), which are kinetically stable secondary mineral phases. researchgate.netgen200.com

The reaction mechanism is primarily a condensation reaction between the hydroxyl groups of polymeric aluminum hydroxides (Al-OH-Al) and the silanol groups (Si-OH) of this compound. researchgate.netresearchgate.net This process is essentially a competitive substitution of Si(OH)₄ into an aluminum hydroxide (B78521) framework. researchgate.net The formation of HAS is highly dependent on the pH of the solution and the ratio of silicon to aluminum. researchgate.net Optimal precipitation of HAS colloids occurs in the pH range of 4.0 to 5.5.

Two primary forms of HAS have been identified: researchgate.net

HASA : Characterized by a Si/Al ratio of 0.5. It is composed exclusively of octahedrally coordinated aluminum (AlVI).

HASB : Characterized by a Si/Al ratio of 1.0. Its formation requires a two-fold excess of Si(OH)₄ over aluminum and is preceded by the formation of HASA. researchgate.net HASB contains equal amounts of octahedrally (AlVI) and tetrahedrally (AlIV) coordinated aluminum. researchgate.net

Kinetically, HAS is significantly more stable than amorphous aluminum hydroxide. researchgate.net It is predicted that HASB will be the predominant mineral phase controlling aluminum solubility in waters where the pH is greater than 4.0 and the concentration of Si(OH)₄ is above 0.1 mmol/L. researchgate.netgen200.com The presence of silicic acid has been observed to slow the polymerization kinetics of aluminum hydroxides, an effect described as "poisoning" the growth of aluminum oligomers. Quantum-chemical modeling has further elucidated these interactions, proposing mechanisms for the formation of complexes such as [Al(H₂O)₅–OSi(OH)₃]²⁺ and confirming that the monomeric form of orthosilicic acid interacts most effectively with aluminum oxychloride at a pH of 7.5. dnu.dp.uaresearchgate.net

| Property | HASA | HASB |

| Si:Al Ratio | 0.5 | 1.0 |

| Aluminum Coordination | Only Octahedral (AlVI) | Equal Octahedral (AlVI) and Tetrahedral (AlIV) |

| Formation Condition | Prerequisite for HASB formation. | Requires a ≥2-fold excess of Si(OH)₄ over Al. researchgate.net |

| Predicted Predominance | - | pH > 4.0 and [Si(OH)₄] > 0.1 mmol/L. researchgate.netgen200.com |

This table summarizes the key characteristics and formation conditions of the two main types of hydroxyaluminosilicates, HASA and HASB, based on cited research. researchgate.netgen200.com

Adsorption on Oxide Surfaces (e.g., Fe-oxide)

The adsorption of this compound onto the surfaces of metal oxides, particularly iron oxides, is a key process in soil chemistry and geochemistry. This interaction influences the surface properties of the oxides and the fate of other elements in the environment. iaea.org

The mechanism of adsorption involves the formation of strong, inner-sphere complexes between the silicate species and the oxide surface. iaea.org Specifically, it has been proposed that direct bonding occurs, creating Fe-O-Si(OH)₃ linkages on the surface of iron oxides. iaea.org This type of specific adsorption, or chemisorption, results in a robust attachment of silicate to the surface. iaea.orgmdpi.com

The kinetics of this adsorption process are notably slow, with experiments showing that it can take several weeks for the system to approach equilibrium at room temperature. iaea.org The extent of silicate adsorption is strongly pH-dependent, with maximum surface coverage typically observed around pH 9. iaea.org Studies on goethite, a common iron oxyhydroxide, have confirmed substantial adsorption across a broad pH range from 3 to 10, with a plateau in adsorption occurring between pH 7 and 9. iaea.org

The adsorption of silicate significantly alters the surface chemistry of the iron oxide. acs.org Adsorbed silicate can change the surface charge and affect the reactivity of the oxide. acs.org For instance, silica adsorbed onto the surface of iron minerals can alter the catalytic sites, thereby decreasing the mineral's reactivity toward the decomposition of hydrogen peroxide (H₂O₂). acs.org This has implications for understanding natural oxidation processes and for the application of iron-based catalysts in environmental remediation. nih.govacs.org

| Parameter | Description |

| Adsorption Mechanism | Formation of inner-sphere complexes; chemisorption. iaea.orgmdpi.com |

| Proposed Surface Bond | Fe-O-Si(OH)₃ |

| Kinetics | Slow; can take weeks to reach equilibrium. iaea.org |

| pH Dependence | Strong, with maximum adsorption observed near pH 9. iaea.org |

| Effect on Surface | Alters surface charge and reactivity; can inhibit catalytic activity. acs.org |

This table outlines the key findings related to the adsorption of this compound on iron oxide surfaces as reported in the scientific literature. iaea.orgmdpi.comacs.org

Analytical Methodologies for Hydrogen Orthosilicate Speciation

Spectroscopic Techniques for Identification of Silicate (B1173343) Species

Spectroscopic methods provide detailed information about the structure and bonding of silicate species. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Small-Angle X-ray Scattering (SAXS) are powerful tools for characterizing the various forms of silica (B1680970).

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomer Characterization

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and highly effective method for identifying and quantifying the various silicate oligomers in aqueous solutions. researchgate.net The chemical shift (δ) of a silicon-29 (B1244352) nucleus is sensitive to its local chemical environment, specifically the number of siloxane bridges (Si-O-Si) connected to the silicon atom. vu.edu.au This allows for the differentiation of monomeric, dimeric, trimeric, and more complex oligomeric and cyclic species. scispace.comnih.govresearchgate.net

The notation Qⁿ is used to classify the silicate structures, where 'Q' represents a silicon atom bonded to four oxygen atoms, and 'n' indicates the number of other silicon atoms attached to it through oxygen bridges. vu.edu.aumdpi.com

| Qⁿ Species | Description | Typical ²⁹Si Chemical Shift Range (ppm) |

| Q⁰ | Monomeric orthosilicic acid, Si(OH)₄ | -71 to -72 |

| Q¹ | End groups of chains, e.g., in disilicic acid | -80 to -82 |

| Q² | Middle groups in linear chains or cyclic species | -88 to -92 |

| Q³ | Branching points in chains or 3D networks | -98 to -102 |

| Q⁴ | Fully condensed silica in 3D networks | -107 to -112 |

| This table presents the typical ²⁹Si NMR chemical shift ranges for different silicate species (Qⁿ), referenced to tetramethylsilane (B1202638) (TMS). The chemical shifts can vary slightly depending on factors like pH, concentration, and cation presence. vu.edu.aunih.govresearchgate.netmdpi.com |

²⁹Si NMR has been instrumental in studying the early stages of silicic acid polymerization, revealing the presence and relative abundance of various linear, branched, and cyclic oligomers. researchgate.netscispace.com For instance, high-resolution ²⁹Si NMR spectra can distinguish between species like the dimer (Q¹₂) and the cyclic trimer (Q²₃). researchgate.net The use of ²⁹Si-enriched samples can enhance signal sensitivity and allow for two-dimensional NMR experiments, providing even more detailed structural information through the observation of ²⁹Si-²⁹Si scalar couplings. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR) in Silicate Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the vibrational modes of bonds within silicate structures, offering insights into the degree of polymerization and the presence of specific functional groups. nih.govfrontiersin.orgias.ac.in The analysis of FTIR spectra allows for the differentiation between amorphous silica, crystalline silica, and various silicate species. nih.govfrontiersin.org

Key absorption bands in the FTIR spectra of silicates include:

~3400-3450 cm⁻¹: A broad band corresponding to the O-H stretching vibrations of adsorbed water molecules and Si-OH (silanol) groups. researchgate.net

~1630-1640 cm⁻¹: A band attributed to the H-O-H bending vibration of water. mdpi.comresearchgate.net

~1080-1100 cm⁻¹: A strong, broad absorption band due to the asymmetric stretching vibrations of Si-O-Si bonds, which is a key indicator of polymerization. researchgate.nettandfonline.comnih.gov The position and broadness of this peak can indicate the degree of internal order. nih.gov

~950-970 cm⁻¹: A shoulder or band associated with the Si-OH stretching vibration of silanol (B1196071) groups. researchgate.net

~800 cm⁻¹: A band related to the symmetric stretching of Si-O-Si bonds. The intensity and position of this band can be used to assess the degree of crystallinity. frontiersin.org

~470 cm⁻¹: A band assigned to the rocking motion of Si-O-Si bonds. ias.ac.inresearchgate.net

FTIR has been used to monitor the condensation of orthosilicic acid. For example, the appearance and growth of the Si-O-Si band around 1080 cm⁻¹ indicates the formation of polymeric species. tandfonline.comnih.gov It is a non-destructive technique that provides a rapid and accurate analysis of silica samples. frontiersin.org

X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS) for Silica Structures

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are complementary techniques used to analyze the structure of silica materials at different length scales.

X-ray Diffraction (XRD) is primarily used to distinguish between crystalline and amorphous forms of silica. Crystalline silica produces sharp diffraction peaks at specific angles, whereas amorphous silica, which lacks long-range atomic order, exhibits a broad, diffuse halo. researchgate.netnih.govelsevier.es For amorphous silica derived from the polymerization of hydrogen orthosilicate (B98303), XRD patterns typically show a wide maximum around a 2θ value of 22°. researchgate.netnih.gov While XRD itself cannot quantify amorphous silica directly because of the absence of sharp peaks, it is essential for confirming the amorphous nature of the material. mdpi.com

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size, shape, and growth of nanoparticles and larger aggregates formed during the polymerization of silicic acid. iucr.orgrsc.orgnih.gov SAXS is sensitive to electron density fluctuations over length scales from nanometers to hundreds of nanometers. acs.org Time-resolved SAXS studies allow for the in-situ monitoring of particle formation and growth kinetics during silica polymerization. acs.orgresearchgate.net These studies can provide information on the evolution of particle diameter, shell thickness in composite materials, and the aggregation efficiency of silica nanoparticles. rsc.orgresearchgate.net SAXS has been used to observe the early growth of silicate particles from clear monomer or oligomer solutions and to study the mechanisms of silica nanoparticle aggregation. iucr.org

Colorimetric Methods for Soluble Silicic Acid Determination

Colorimetric methods are widely used for the quantitative determination of soluble or "reactive" silica, which primarily consists of monomeric and dimeric silicic acid. nih.govresearchgate.net These methods are based on the reaction of silicic acid with a molybdate (B1676688) salt under acidic conditions to form a colored complex.

Silicomolybdic Acid Complexation Assays

The most common colorimetric method for determining soluble silicic acid involves its reaction with ammonium (B1175870) molybdate in an acidic medium to form a yellow α-silicomolybdic acid or β-silicomolybdic acid complex. nemi.govicm.edu.platamanchemicals.com This reaction forms the basis of the "molybdenum yellow" method. nih.goviyte.edu.tr

The key reaction is the formation of the silicomolybdate heteropolyacid: 7Si(OH)₄ + 12H₆Mo₇O₂₄·4H₂O + 17H₂O ⇔ 7H₄SiMo₁₂O₄₀·29H₂O iyte.edu.tr

Only monomeric silicic acid, and to some extent smaller oligomers that can depolymerize under the assay conditions, react with the molybdate reagent to form the colored complex. nih.govwiley.comvliz.be This allows for the specific measurement of "molybdate-reactive" silica.

To increase the sensitivity of the assay, especially for low concentrations of silica, the yellow silicomolybdic acid complex can be reduced to a more intensely colored "molybdenum blue" complex. nih.goviyte.edu.trplymsea.ac.uk Common reducing agents include stannous chloride, ascorbic acid, or a metol-sulfite solution. atamanchemicals.comvliz.beplymsea.ac.uk The molybdenum blue method can be up to ten times more sensitive than the yellow method. iyte.edu.trresearchgate.net

Interference from phosphate (B84403), which also forms a colored complex with molybdate, can be eliminated by adding a complexing agent like oxalic acid or tartaric acid after the formation of the silicomolybdic acid. nemi.govatamanchemicals.com

Kinetics of Complex Formation and Influencing Factors (pH, Temperature)

The rate of formation of the silicomolybdic acid complex is dependent on several factors, primarily the speciation of the silicate in the sample, pH, and temperature.

The kinetics of the complexation reaction can provide information on the degree of polymerization of the silicic acid. Monomeric silicic acid reacts almost instantaneously, while oligomeric species must first depolymerize to react, leading to a slower color development. nih.govwiley.com By monitoring the absorbance as a function of time, it is possible to distinguish between different classes of silicate oligomers. nih.gov

pH: The pH of the reaction is a critical parameter. The formation of the β-silicomolybdic acid, which is preferred for analytical methods due to its higher absorbance, occurs optimally in a pH range of 1.0 to 1.8. iyte.edu.trwiley.com At higher pH (around 3.8-4.8), the α-isomer is formed. wiley.com Strict pH control is necessary for reproducible results. rsc.orgrsc.org The initial pH of the silicate solution also influences the balance between depolymerization and condensation, affecting the concentration of reactive species. wiley.com

Temperature: The temperature affects the rate of both the depolymerization of polysilicic acids and the formation of the silicomolybdic complex. nih.gov Experiments should be conducted with strict temperature control. nih.gov Temperatures above 25-30°C should be avoided as they can hasten the decomposition of the silicomolybdate complex. vliz.be Studies have shown a direct correlation between the apparent rate constant of silica condensation and temperature, highlighting the need for consistent temperature conditions during analysis. nih.gov

| Factor | Influence on Silicomolybdic Acid Assay | Reference |

| pH | Determines which isomer (α or β) of silicomolybdic acid is formed; affects the rate of depolymerization of silicate oligomers. Optimal pH for β-isomer is 1.0-1.8. | iyte.edu.trwiley.com |

| Temperature | Affects the kinetics of both silicate depolymerization and complex formation. Higher temperatures can accelerate the decomposition of the complex. | nih.govvliz.be |

| Silicate Speciation | Monomers react quickly; oligomers react more slowly as they must first depolymerize. | nih.govwiley.com |

| Interfering Ions | Phosphate forms a similar complex; its interference is suppressed by adding oxalic or tartaric acid. | nemi.govatamanchemicals.com |

| This interactive table summarizes the key factors that influence the silicomolybdic acid complexation assay for the determination of soluble silicic acid. |

Chromatographic and Other Separation Techniques

The analysis of specific silicate species, such as hydrogen orthosilicate, necessitates a separation step to isolate it from other anions and polymeric forms of silica that may be present in the sample matrix. Various chromatographic and electrophoretic techniques are employed for this purpose.

Ion-exchange and ion-exclusion chromatography are primary methods for the separation of silicate ions. jst.go.jpresearchgate.net In particular, ion-exclusion chromatography (IEC) is effective for separating weakly acidic ions like silicate from strong acid anions. jst.go.jpresearchgate.netnih.gov This technique typically uses a weakly acidic cation-exchange resin as the stationary phase and deionized water or a weak acid as the eluent. researchgate.netnih.gov

A significant challenge in silicate analysis by chromatography is its detection. As the anion of a very weak acid, silicate is poorly dissociated at neutral pH and thus exhibits a poor response with standard conductivity detectors. jst.go.jp To overcome this, post-column derivatization (PCD) is widely used. thermofisher.cnjst.go.jpmetrohm.comresearchgate.net This technique involves reacting the separated silicate, after it elutes from the column, with a chemical reagent to form a new compound that can be detected with high sensitivity. The most common PCD method for silicate is the "molybdenum blue" reaction. nih.govresearchgate.net In this process, the eluent containing silicate is mixed with an acidic molybdate solution to form yellow silicomolybdic acid. This complex is then reduced, often with an agent like ascorbic acid, to form a intensely colored "molybdenum blue" complex, which can be sensitively measured by a UV/VIS spectrophotometric detector. nih.govresearchgate.net

Ion-exchange chromatography (IEC) using strong base anion resins in the hydroxide (B78521) form is also utilized for the removal and separation of silica. awt.org The high pH environment within the resin converts the non-ionized silicic acid into the ionized silicate form, which can then be retained by the positively charged stationary phase. awt.org

Capillary electrophoresis (CE) has also been successfully evaluated as a reliable method for measuring silicates, particularly in complex matrices like geothermal brines. nih.govresearchgate.net This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused-silica capillary. wikipedia.org The separation of silicates can be achieved in a few minutes, followed by indirect UV detection. nih.govresearchgate.net

| Technique | Principle | Detection Method | Key Advantages | Common Applications |

|---|---|---|---|---|

| Ion-Exclusion Chromatography (IEC) | Separates weak acid anions (silicate) from strong acid anions based on Donnan exclusion from the resin stationary phase. jst.go.jpresearchgate.net | Conductivity (with enhancement) or UV/VIS with post-column derivatization (PCD). jst.go.jpnih.gov | Good separation of silicate from other common anions. nih.gov | Analysis of silicate in river water, seawater, and industrial waters. nih.govjst.go.jp |

| Post-Column Derivatization (PCD) | Chemical reaction of separated silicate with a molybdate reagent to form a colored complex (molybdenum blue). nih.govmetrohm.com | Spectrophotometry (UV/VIS). nih.gov | Greatly enhances detection sensitivity and selectivity for silicate. metrohm.com | Used in conjunction with IEC for trace-level silicate determination. jst.go.jpresearchgate.net |

| Ion-Exchange Chromatography (IEC - Anion Exchange) | Retention of ionized silicate on a positively charged stationary phase (strong base anion resin). awt.orguoanbar.edu.iq | Conductivity. unil.ch | Effective for removing or concentrating silicate from a sample matrix. awt.org | Water purification and analysis of common anions in environmental samples. awt.orgwiley.com |

| Capillary Electrophoresis (CE) | Separation of ions based on their different migration speeds in an electric field within a capillary. wikipedia.org | Indirect UV detection. nih.govresearchgate.net | Fast analysis times and high separation efficiency; suitable for complex matrices. nih.govacs.org | Determination of dissolved silica in geothermal brines and other nutrient analyses. nih.govresearchgate.net |

Inductively Coupled Plasma (ICP) Methods for Total Silicon Analysis

When the objective is to determine the total silicon content, regardless of its chemical form, methods that rely on atomic spectrometry are employed. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the most powerful and widely used techniques for this purpose. rsc.orgnist.gov

A critical prerequisite for ICP analysis is the complete digestion of the sample to convert all forms of silicon, including refractory silicates and silicon dioxide, into a soluble form. thermofisher.com This step is often the most challenging aspect of silicon analysis. Two primary digestion methods are used: acid digestion and alkaline fusion.

Acid Digestion : This method typically involves heating the sample with strong acids. For silicate-containing materials, the use of hydrofluoric acid (HF) is often necessary to break down the SiO₂ matrix. thermofisher.com However, a major complication of using HF is the formation of volatile silicon compounds, such as silicon tetrafluoride (SiF₄) or hexafluorosilicic acid (H₂SiF₆). ykcs.ac.cnusgs.gov If the digestion is performed in an open vessel with heating, significant loss of silicon can occur, leading to inaccurate results. ykcs.ac.cnusgs.gov To mitigate this, closed-vessel microwave digestion systems are frequently used, which prevent the loss of volatile species. mdpi.comnih.gov The resulting solution requires an ICP instrument equipped with an HF-resistant sample introduction system (e.g., PFA nebulizer and spray chamber, and a sapphire or platinum injector). ykcs.ac.cn

Alkaline Fusion : This technique is an effective alternative for decomposing highly resistant silicate materials. chemicalforums.comgoldschmidtabstracts.infoumich.edu The sample is mixed with an alkaline flux, such as lithium metaborate (B1245444) or lithium tetraborate, and heated in a platinum or carbon crucible until it melts, forming a homogeneous glass-like bead. goldschmidtabstracts.info This bead is then dissolved in a dilute acid. chemicalforums.com Alkaline fusion ensures complete decomposition of even the most insoluble silicates, but it introduces a high concentration of total dissolved solids (TDS) into the sample, which can cause matrix effects and instrument drift during ICP analysis. ykcs.ac.cngoldschmidtabstracts.info

Once the sample is in solution, it is introduced into the high-temperature (6000-10000 K) argon plasma of the ICP instrument. The plasma atomizes and ionizes the silicon atoms. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths (e.g., 251.611 nm), and the intensity of this light is proportional to the silicon concentration. nist.govykcs.ac.cn In ICP-MS, the ions generated by the plasma are directed into a mass spectrometer, which separates them by their mass-to-charge ratio, providing exceptional sensitivity for trace and ultra-trace element quantification. nih.govperkinelmer.com

| Parameter | ICP-OES (Optical Emission Spectrometry) | ICP-MS (Mass Spectrometry) |

|---|---|---|

| Principle | Measures the intensity of light emitted by excited Si atoms/ions in argon plasma. balazs.com | Measures the abundance of Si ions based on their mass-to-charge ratio. nih.gov |

| Sensitivity/Detection Limit | Good; typically in the low to mid µg/L (ppb) range (e.g., ~3-70 µg/L). balazs.comresearchgate.net | Excellent; typically in the ng/L (ppt) to low µg/L (ppb) range. mdpi.comnih.gov |

| Sample Preparation | Requires complete digestion via acid digestion (often with HF in a closed system) or alkaline fusion. ykcs.ac.cnumich.edu More tolerant to high TDS than ICP-MS. | Requires complete digestion. Very sensitive to high TDS (<0.5%), often requiring greater dilution or specialized introduction systems. thermofisher.comperkinelmer.com |

| Common Interferences | Spectral interferences (overlap of emission lines from other elements), though modern high-resolution instruments can mitigate this. nist.gov | Polyatomic (isobaric) interferences (e.g., from ¹²C¹⁶O⁺ on ²⁸Si⁺, ¹⁴N₂⁺ on ²⁸Si⁺). These are managed using collision/reaction cells or high-resolution instruments. nih.govperkinelmer.com |

| Primary Application | Analysis of silicon in the ppm to high ppb range; suitable for water, soil, and material analysis. ykcs.ac.cnresearchgate.net | Trace and ultra-trace analysis of silicon; essential for high-purity materials like those in the semiconductor industry and biological samples. mdpi.comperkinelmer.comgeoplatform.gov |

Environmental Biogeochemistry of Hydrogen Orthosilicate

Silicic Acid in Aquatic Systems (Oceans, Rivers, Groundwaters)

Silicic acid is a crucial nutrient in aquatic environments, supporting the growth of various organisms, particularly diatoms, which are a cornerstone of many aquatic food webs. nih.gov The concentration and movement of dissolved silicon (DSi) through oceans, rivers, and groundwaters are governed by a complex interplay of sources, sinks, and geochemical controls.

The primary source of dissolved silicon to aquatic systems is the weathering of silicate (B1173343) minerals found in rocks and soils. columbia.educopernicus.org This process releases silicic acid into groundwater and rivers, which then transport it to the oceans. friendsofmerrymeetingbay.org Rivers are a major conduit of DSi to the marine environment, with global estimates of riverine input being substantial. copernicus.org

Other significant sources include:

Submarine Groundwater Discharge (SGD): This includes both fresh and saline groundwater seeping into the ocean from the seabed. In some regions, the amount of silicic acid contributed by SGD can be comparable to or even exceed that from riverine inputs. copernicus.org

Aeolian Dust: Windblown dust containing silica (B1680970) can deposit into the oceans, providing another source of DSi. wikipedia.org

Dissolution of Biogenic Silica: The skeletons of siliceous organisms, such as diatoms and radiolarians, are composed of biogenic silica (bSi). copernicus.orgheylneomeris.com When these organisms die, their silica shells can dissolve, releasing silicic acid back into the water column. numberanalytics.com This recycling is a critical internal source of DSi within aquatic ecosystems. wikipedia.org

The primary sinks for dissolved silicon are biological uptake and mineral precipitation:

Biological Uptake: Silicifying organisms, most notably diatoms, consume vast quantities of silicic acid to build their intricate siliceous cell walls, known as frustules. wikipedia.org Sponges, radiolarians, and some other microorganisms also contribute to the biological uptake of silicon. nih.govcopernicus.org This process of forming biogenic silica is a major sink for DSi in the oceans. wikipedia.org

Reverse Weathering: In certain environments, dissolved silica can react with cations to form new silicate minerals, a process known as reverse weathering. wikipedia.org This can act as a sink for DSi, removing it from the water column.

Adsorption onto Sediments: Silicic acid can adsorb onto the surfaces of sediment particles, particularly those rich in iron and aluminum hydroxides, effectively removing it from solution. researchgate.net

Table 1: Major Sources and Sinks of Dissolved Silicon (DSi) in Aquatic Systems

| Flux | Description | Significance |

| Sources | ||

| Riverine Input | Transport of DSi from weathered terrestrial landscapes via rivers to the ocean. | A primary pathway for new silicon to enter the marine environment. copernicus.org |

| Submarine Groundwater Discharge | Inflow of DSi-rich groundwater directly into coastal waters. | Can be a locally and even regionally significant source, sometimes rivaling river inputs. copernicus.org |

| Aeolian Deposition | Wind-transported dust particles containing silica settling on the ocean surface. | A widespread but often diffuse source of new silicon to the open ocean. wikipedia.org |

| Dissolution of Biogenic Silica | Recycling of silicon from the shells of dead diatoms and other silicifiers. | A major internal source that supports continued primary productivity. numberanalytics.com |

| Sinks | ||

| Biological Uptake (Biosilicification) | Consumption of DSi by organisms like diatoms and sponges to form their skeletons. | The dominant sink for DSi in the global ocean, driving the biological silicon pump. wikipedia.orgwikipedia.org |

| Burial of Biogenic Silica | Sedimentation and long-term storage of biogenic silica in marine sediments. | A key process for the permanent removal of silicon from the ocean. wikipedia.org |

| Reverse Weathering | Formation of new silicate minerals from dissolved constituents in seawater. | A geological sink that removes DSi over long timescales. wikipedia.org |

The initial release of hydrogen orthosilicate (B98303) into the environment is predominantly driven by the chemical weathering of silicate minerals. columbia.edu This process involves the breakdown of rocks at the Earth's surface through chemical reactions, primarily hydrolysis. columbia.eduopentextbc.ca Carbonic acid, formed from the dissolution of atmospheric carbon dioxide in rainwater, acts as a weak acid that reacts with silicate minerals. columbia.edu

For example, the weathering of feldspar, a common silicate mineral, results in the formation of clay minerals and the release of soluble silica (silicic acid) and metal cations into the water. columbia.eduopentextbc.ca The rate and extent of weathering are influenced by factors such as climate, the type of rock, and the presence of biological activity. hubbardbrook.org For instance, the presence of plants can enhance weathering rates through the release of organic acids from their roots. hubbardbrook.org

The stability of different silicate minerals to chemical weathering varies significantly. Minerals like olivine (B12688019) and pyroxene (B1172478) weather relatively quickly, while quartz is highly resistant to chemical breakdown. columbia.edu This differential weathering influences the composition of dissolved solids in natural waters.

Once released from weathering, silicic acid is transported through the soil profile and into aquatic systems. Its mobility is influenced by several factors. In soils, the concentration of silicic acid in the soil solution is a balance between its release from mineral weathering and biogenic silica dissolution, and its removal through plant uptake and adsorption onto soil particles. researchgate.netmdpi.com

The movement of water through the soil is the primary mechanism for silicon transport. uliege.be Silicic acid taken up by plants can be returned to the soil when the plants die and decompose, creating a terrestrial biological silicon cycle. zalf.denih.gov This biogenic silica is generally more soluble than primary silicate minerals, providing a readily available source of silicon. nih.gov

From the soil, silicic acid is leached into groundwater and surface runoff, eventually making its way into rivers. heylneomeris.com Rivers then act as the main conduits for transporting dissolved silicon from the land to the oceans. friendsofmerrymeetingbay.org The concentration of dissolved silica in rivers is typically higher than in rainwater and decreases with increasing discharge during storm events due to dilution. researchgate.net

The concentration of dissolved silica in natural waters is regulated by several geochemical factors:

pH: The solubility of amorphous silica, a key control on dissolved silica concentrations in many groundwaters, is relatively constant at pH values below 9. conicet.gov.arsolubilityofthings.com However, the adsorption of silicic acid onto mineral surfaces, particularly iron and aluminum hydroxides, is pH-dependent, with maximum adsorption occurring around pH 9-10. researchgate.net Therefore, changes in pH can affect the amount of dissolved silica by influencing both solubility and adsorption-desorption reactions. researchgate.netmdpi.com

Temperature: The dissolution of most silicate minerals is a temperature-dependent process. hubbardbrook.org Generally, higher temperatures increase the rate of chemical weathering and the solubility of silica, which can lead to higher concentrations of dissolved silica in water. solubilityofthings.com

Mineral Types: The type of rocks and minerals in a watershed is a fundamental control on the silica concentration in the associated ground and surface waters. ajsonline.org Waters in contact with more reactive silicate minerals, such as those found in volcanic rocks, tend to have higher dissolved silica concentrations than those in contact with less reactive rocks like sandstone. conicet.gov.ar The presence of amorphous silica, from sources like volcanic ash or biogenic silica, can lead to groundwater becoming saturated with respect to this more soluble form of silica, resulting in high DSi concentrations. conicet.gov.ar

Table 2: Geochemical Factors Affecting Dissolved Silica Concentrations

| Factor | Effect on Dissolved Silica Concentration | Mechanism |

| pH | Influences solubility and adsorption. | Below pH 9, the solubility of amorphous silica is largely independent of pH. Adsorption of silicic acid onto mineral surfaces is maximal around pH 9-10. researchgate.netconicet.gov.arsolubilityofthings.com |

| Temperature | Generally, higher temperatures lead to higher concentrations. | Increases the rate of mineral dissolution and the solubility of silica. hubbardbrook.orgsolubilityofthings.com |

| Mineral Types | The reactivity of silicate minerals in the watershed is a primary control. | Waters in contact with more easily weathered minerals (e.g., volcanic glass, feldspars) will have higher dissolved silica concentrations than those in contact with more resistant minerals (e.g., quartz). conicet.gov.arajsonline.org |

Hydrogen Orthosilicate in Biological Systems: Biomineralization and Bioremediation

Biological Silicification Processes

Biological silicification is the process by which organisms uptake silicic acid from their environment and polymerize it into solid, amorphous silica (B1680970) (SiO₂·nH₂O). oup.comwikipedia.org This remarkable feat of natural engineering is observed across different kingdoms of life, from single-celled algae to complex plants.

Formation of Biogenic Silica in Diatoms and other Silicified Organisms

Diatoms, a major group of algae, are renowned for their exquisitely patterned cell walls, called frustules, which are composed of biogenic silica. wikipedia.orgacs.orgfrontiersin.org These microscopic organisms extract dissolved silicic acid from aquatic environments and transport it into specialized intracellular compartments known as silica deposition vesicles (SDVs). researchgate.net Inside the SDVs, a controlled process of polymerization occurs, leading to the formation of the intricate and species-specific structures of the frustule. acs.orgresearchgate.net Other silicified organisms include radiolarians, silicoflagellates, and certain sponges, all of which have developed unique mechanisms to harness silicic acid for building their skeletal structures. wikipedia.orgfrontiersin.org

The formation of biogenic silica is a crucial part of the global silicon cycle. nih.gov Marine organisms like diatoms are responsible for a significant portion of the annual production of biogenic silica. frontiersin.org This process not only provides structural support and protection for the organisms but also influences global carbon and nutrient cycles. wikipedia.org

Mechanistic Insights into Peptide-Mediated Biomineralization (e.g., Silaffins, Poly-L-lysine)

At the molecular level, the precipitation of silica in organisms like diatoms is orchestrated by a suite of specialized biomolecules, most notably proteins and long-chain polyamines (LCPAs). ascelibrary.orgnih.gov Silaffins are a class of phosphoproteins isolated from diatoms that have been shown to induce the rapid precipitation of silica from silicic acid solutions in vitro. nih.govnih.gov These proteins are characterized by repeating sequences rich in lysine (B10760008) and arginine residues, many of which are post-translationally modified with polyamines and phosphate (B84403) groups. nih.govnih.gov

These modifications are crucial for their function, creating a highly cationic and structured template that is thought to catalyze the polycondensation of silicic acid. nih.govnih.gov The R5 peptide, a synthetic analog of a repeating unit in a silaffin protein, has been extensively studied as a model system for understanding peptide-mediated biomineralization. taylorandfrancis.comosti.gov Studies with R5 and other synthetic peptides like poly-L-lysine have demonstrated that cationic character and the ability to self-assemble are key features for inducing silica precipitation. nih.govosti.gov The mechanism is believed to involve the electrostatic interaction of the positively charged peptides with negatively charged silicate (B1173343) oligomers, creating a localized supersaturation and templating the growth of silica nanoparticles. scispace.com

Role of Biomolecules (Proteins, Polyamines, Carbohydrates) in Condensation

The condensation of silicic acid into silica is a complex process influenced by various factors including pH, concentration, and the presence of biomolecules. nih.gov In biological systems, this process is far from a simple chemical precipitation. Proteins, such as silaffins and silicateins (found in sponges), act as templates and catalysts, controlling the nucleation and growth of silica particles. nih.govscispace.com

Long-chain polyamines (LCPAs), found both free and attached to silaffins, also play a critical role. nih.gov Their positive charges at acidic pH, typical of the silica deposition vesicle, are thought to be essential for interacting with silicic acid and its early condensates. nih.gov Carbohydrates, major components of the cell wall, can also influence the aggregation of silica particles, affecting the final structure of the biogenic silica. nih.gov The intricate interplay between these various biomolecules allows organisms to create highly organized and hierarchical silica structures with remarkable precision. nih.gov

Silicon Uptake and Accumulation in Plants

While not considered an essential element for all higher plants, silicon, taken up as hydrogen orthosilicate (B98303) (silicic acid), provides numerous benefits, particularly in enhancing resistance to various stresses. nih.govsciengine.com

Mechanisms of Silicon Acquisition by Plants (Active, Passive, Rejective)

Plants absorb silicon from the soil solution exclusively in the form of monosilicic acid, Si(OH)₄. nih.govfrontiersin.org The concentration of silicic acid in soil water is typically well below its solubility limit. nih.gov Based on their ability to accumulate silicon, plants are broadly categorized into three groups: accumulators, intermediates, and excluders. This difference in accumulation is largely attributed to the mechanisms of uptake at the root level. oup.com

Three primary modes of silicon uptake have been identified:

Active Uptake: High-accumulating plants, such as rice and other members of the grass family, possess a highly efficient active transport system. oup.comtandfonline.com This system involves two key transporters: an influx transporter (Lsi1), which moves silicic acid from the soil into the root cells, and an efflux transporter (Lsi2), which loads silicic acid into the xylem for transport to the shoots. tandfonline.com This coordinated action allows these plants to accumulate silicon to high concentrations.

Passive Uptake: In some plants, silicon uptake is a passive process, driven by the flow of water during transpiration. mdpi.com The concentration of silicon in the xylem sap is similar to that in the external soil solution.

Rejective Uptake: Certain plant species, particularly many dicots, actively restrict the uptake of silicon. oup.com The concentration of silicon in their shoots is significantly lower than in the surrounding soil solution, indicating a mechanism to exclude silicic acid at the root level.

| Uptake Type | Plant Examples | Key Characteristics |

| Active | Rice, Barley, Sugarcane | Silicon concentration in xylem is higher than in the external solution. Mediated by specific influx and efflux transporters. oup.comtandfonline.com |

| Passive | Cucumber, Tomato | Silicon concentration in xylem is similar to the external solution. Uptake is proportional to water transpiration. oup.com |

| Rejective | Bean, some dicots | Silicon concentration in xylem is lower than in the external solution. An exclusion mechanism is present in the roots. oup.com |

Deposition of Phytoliths and Biogenic Silica in Plant Tissues

Once transported to the shoots via the xylem, silicic acid is deposited in various tissues as solid, amorphous silica, forming microscopic structures called phytoliths. nih.govfrontiersin.orgscispace.com This deposition occurs in cell walls, cell lumens, and intercellular spaces. nih.govfrontiersin.org As water moves through the plant and evaporates during transpiration, the concentration of silicic acid increases, leading to its polymerization and solidification. nih.gov

Phytoliths can take on a variety of shapes and sizes, which can be characteristic of the plant species. tandfonline.com They are deposited in numerous plant parts, including leaves, stems, and roots. scispace.com This deposition of biogenic silica provides several advantages to the plant. It enhances the mechanical strength and rigidity of tissues, which can improve light interception and reduce lodging (bending or breaking of the stem). nih.govfca-fertilisants.com The hardened tissues also act as a physical barrier against herbivores and fungal pathogens. fca-fertilisants.com

| Plant Tissue | Location of Silica Deposition | Function of Deposition |

| Epidermis | Cuticle layer, epidermal cells, trichomes (hairs) | Increased mechanical strength, reduced water loss, defense against pathogens and herbivores. nih.govfca-fertilisants.com |

| Vascular Tissues | Xylem vessels, surrounding fibers | Structural support, prevention of vessel collapse under water stress. fca-fertilisants.com |

| Specialized Cells | Silica cells in grasses | Structural reinforcement, defense. nih.gov |

| Inflorescences | Bracts, glumes | Protection of reproductive structures. tandfonline.com |

Interaction with Environmental Stressors (Abiotic and Biotic)

Hydrogen orthosilicate, the bioavailable form of silicon, plays a significant role in enhancing the resilience of organisms, particularly plants, to a variety of environmental challenges. These stressors are broadly categorized as abiotic (non-living) and biotic (living). The interaction of this compound with these stressors is multifaceted, involving structural reinforcement, modulation of gene expression, and activation of defense signaling pathways.

Abiotic Stress: The application of this compound has been shown to mitigate the adverse effects of several abiotic stressors, including drought, salinity, and heavy metal toxicity. wikipedia.org The mechanisms behind this enhanced tolerance are complex. One key aspect is the deposition of amorphous silica in the cell walls, which provides mechanical strength and reduces water loss through transpiration, thereby improving drought resistance.

In conditions of heavy metal toxicity, such as from aluminum, this compound can reduce the uptake and translocation of toxic ions. nih.gov It is thought to achieve this by forming inert complexes with the metals in the soil and within the plant tissues, effectively detoxifying them. Furthermore, silicon can upregulate the plant's own antioxidant defense system. researchgate.net Environmental stressors often lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide, which can cause significant cellular damage. researchgate.netnih.gov this compound application has been found to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which help to neutralize these harmful ROS and reduce oxidative stress. researchgate.netfrontiersin.org

Biotic Stress: this compound also confers resistance against various biotic stressors, including fungal pathogens and herbivorous insects. frontiersin.org The primary mechanism is again mechanical; the deposition of a silica layer in the epidermis makes it physically harder for fungal hyphae to penetrate and for insects to feed on the plant tissues.

Beyond this physical barrier, this compound acts as a modulator of plant defense responses. It can prime the plant for a more rapid and robust defense reaction upon pathogen or pest attack. This involves the activation of signaling pathways mediated by plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA). frontiersin.orgplos.org The presence of silicon can lead to the faster and stronger production of defense-related compounds, including phytoalexins and pathogenesis-related (PR) proteins, which are crucial for inhibiting the spread of pathogens. frontiersin.org

Table 1: Effects of this compound on Plants Under Stress

| Stressor Type | Specific Stressor | Observed Effects of this compound | Key Mechanisms |

| Abiotic | Drought | Increased biomass, reduced water loss | Strengthened cell walls, reduced transpiration |

| Salinity | Improved growth and yield | Reduced sodium uptake, enhanced antioxidant activity | |

| Heavy Metal Toxicity (e.g., Aluminum) | Reduced metal uptake and toxicity symptoms | Formation of inert complexes, antioxidant defense | |

| Biotic | Fungal Infections (e.g., powdery mildew) | Reduced disease severity | Mechanical barrier (silica layer), induction of defense genes |

| Insect Herbivory | Decreased feeding and damage | Increased leaf toughness, production of defense compounds |

Role in Specific Biological Structures and Interactions

This compound is the fundamental building block for the intricate and robust siliceous skeletons of marine organisms like sponges and radiolarians. This process, known as biomineralization or biosilicification, involves the controlled polymerization of this compound into amorphous hydrated silica.

In siliceous sponges (classes Demospongiae and Hexactinellida), the formation of skeletal elements called spicules is an enzymatically controlled process. researchgate.netnih.gov The key enzyme responsible is silicatein . researchgate.netpnas.org This enzyme, which is homologous to the protease cathepsin L, catalyzes the polycondensation of this compound to form polymeric biosilica. researchgate.netpnas.org The process begins intracellularly within specialized cells called sclerocytes. Silicatein proteins self-assemble to form an axial filament, which then acts as a template for the deposition of silica. rsc.orgresearchgate.net Other proteins, such as silintaphin-1 and silintaphin-2 , play crucial roles in stabilizing the silicatein filaments and facilitating the growth of the spicules. rsc.org Molecules like galectin and collagen are also involved, particularly in the extracellular maturation and organization of the spicules into the larger skeletal framework of the sponge. researchgate.net

Radiolarians, a group of marine amoeboid protists, are renowned for their complex and beautiful skeletons made of opaline silica. mcgill.ca These organisms absorb dissolved this compound (referred to as silicic acid in oceanography) from the surrounding seawater. mcgill.cawolfram.com The uptake is mediated by specific transporter proteins that carry the silicic acid into specialized vesicles within the cytoplasm. mcgill.cawolfram.com Inside these vesicles, the concentration of silicic acid increases, eventually reaching a threshold that triggers its polymerization into solid amorphous silica. mcgill.ca This controlled deposition allows for the formation of the elaborate, species-specific geometric structures that characterize radiolarian skeletons. mcgill.ca

Table 2: Key Molecules in Sponge Biosilicification

| Molecule | Type | Primary Function |

| This compound | Precursor | Monomeric building block for silica |

| Silicatein | Enzyme | Catalyzes the polymerization of this compound |

| Silintaphin-1 | Protein | Stabilizes silicatein filaments |

| Silintaphin-2 | Protein | Provides Ca²⁺ ions for appositional growth |

| Galectin | Protein | Involved in extracellular organization |

| Collagen | Protein | Provides an organic matrix for spicule guidance |

This compound exhibits a significant antagonistic interaction with aluminum, a metal that is abundant in the Earth's crust but can be highly toxic to many organisms, particularly in acidic environments. oup.com This interaction is crucial for mitigating aluminum toxicity in various biological systems, most notably in plants.

The primary mechanism for this detoxification is the formation of inert hydroxyaluminosilicates (HAS) . nih.govnih.gov In aqueous environments, this compound reacts with aluminum ions, leading to the co-precipitation of these elements into forms that are biologically unavailable. nih.govsci-hub.se Computational studies suggest this process begins with the reaction between an aluminum hydroxide (B78521) dimer and silicic acid, forming precursors that grow into highly insoluble HAS. nih.govnih.gov This sequestration of aluminum prevents it from interfering with critical metabolic processes, such as nutrient uptake and enzyme function.

In plants, this interaction is a key strategy for aluminum tolerance. tandfonline.com Studies on various plant species, including soybean, wheat, and ryegrass, have demonstrated that the presence of silicon in the soil or nutrient solution reduces the toxic effects of aluminum. nih.govnih.gov Silicon can decrease the uptake of aluminum into the plant roots and inhibit its translocation to the shoots. mdpi.comfrontiersin.org The formation of HAS has been observed in the root apoplast (the space outside the cell membrane), effectively creating a barrier that immobilizes aluminum externally. oup.comfrontiersin.org This prevents aluminum from reaching sensitive sites within the root cells, thereby protecting against the inhibition of root growth, which is a primary symptom of aluminum toxicity. frontiersin.org The amelioration of aluminum toxicity by silicon is pH-dependent, being more effective at less acidic pH levels where HAS formation is more favorable. oup.comnih.gov

This interaction is not limited to plants. The ability of silicic acid to form complexes with aluminum has also been investigated in the context of human health, where it may reduce the gastrointestinal absorption of ingested aluminum.

Applications and Material Synthesis Utilizing Hydrogen Orthosilicate Precursors

Sol-Gel Synthesis of Silica-Based Materials

The sol-gel process is a cornerstone of modern materials chemistry for producing solid materials from a chemical solution. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silica-based materials, this typically begins with the hydrolysis of a silicon alkoxide precursor, such as TEOS, to form silicic acid (hydrogen orthosilicate). Subsequent condensation reactions between silanol (B1196071) groups (Si-OH) lead to the formation of siloxane bridges (Si-O-Si), gradually building a porous, three-dimensional silica (B1680970) network. acs.orgnih.gov

A key advantage of the sol-gel method using hydrogen orthosilicate (B98303) precursors is the ability to meticulously control the porosity and surface characteristics of the resulting silica materials. The final pore structure is influenced by several factors during the sol-gel process, including the type of precursor, the water-to-precursor ratio, pH, temperature, and the presence of catalysts or pore-directing agents. acs.orgnih.gov

By adjusting these parameters, the rates of hydrolysis and condensation can be manipulated, which in turn dictates the size and arrangement of the primary silica particles and the resulting pore network. acs.org For instance, the use of surfactants as templates can introduce a high degree of order and create mesoporous structures with a narrow pore size distribution. nih.gov The addition of certain organic polymers can also induce phase separation, leading to the formation of macroporous structures. The specific surface area and pore volume are critical properties that can be tailored for specific applications, such as chromatography, catalysis, and drug delivery. unito.itresearchgate.net Research has shown that parameters like the concentration of ammonia (B1221849) and the water-to-TEOS ratio can systematically vary the resulting particle size, morphology, and porosity of mesoporous silica microspheres. acs.org

The surface chemistry of the silica can also be readily modified. The native surface of silica prepared via sol-gel is rich in silanol groups, rendering it hydrophilic. However, these groups can be functionalized with various organic moieties to impart hydrophobic properties or to introduce specific chemical functionalities for targeted applications. nih.gov

Table 1: Influence of Synthesis Parameters on Silica Properties This table provides illustrative examples of how varying synthesis conditions can affect the properties of silica materials derived from this compound precursors.

| Parameter Varied | Effect on Porosity/Surface Properties | Example Application | Reference |

|---|---|---|---|

| Water-to-Precursor Ratio (TEOS) | Affects hydrolysis and condensation rates, influencing particle size and pore structure. | Chromatography media | acs.org |

| pH (Catalyst) | Acid catalysis leads to weakly branched polymers, while base catalysis results in more highly branched, particulate gels, affecting pore size. | Drug delivery | encyclopedia.pub |

| Use of Surfactants (e.g., CTAB) | Acts as a template to create ordered mesoporous structures with high surface area and uniform pore size. | Catalysis, Adsorption | nih.gov |

| Surface Modifying Agents | Can change the surface from hydrophilic to hydrophobic, or add specific functionalities. | Protective coatings, Functionalized sensors | evonik.com |